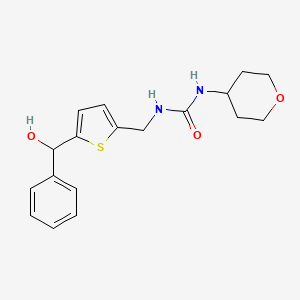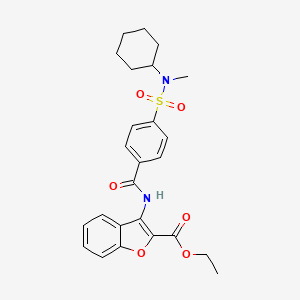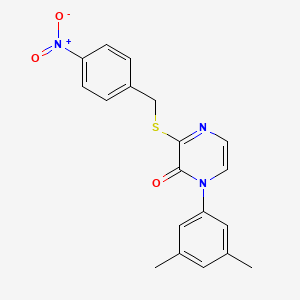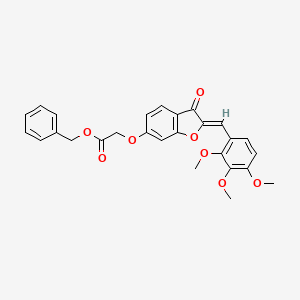
1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Material Properties
Compounds similar to the specified chemical have been studied for their ability to form hydrogels, indicating potential applications in material science and biomedical engineering. For example, Lloyd and Steed (2011) investigated the anion tuning of the rheology, morphology, and gelation of a low molecular weight salt hydrogelator. This study highlights how the physical properties of gels can be manipulated through chemical composition, relevant for developing smart materials and drug delivery systems. View Source.
Antagonistic Properties Towards Receptors
Research by Fotsch et al. (2001) focused on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Their work involved optimizing the compound for in vitro potency, revealing insights into the design of receptor-specific drugs. This could imply potential for the specified chemical in therapeutic applications, given its structural similarity. View Source.
Acetylcholinesterase Inhibition
The exploration of compounds for antiacetylcholinesterase activity, as done by Vidaluc et al. (1995), sheds light on potential applications in treating neurodegenerative diseases. The design and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for inhibiting acetylcholinesterase activity demonstrate the compound's potential relevance in medicinal chemistry and pharmacology. View Source.
Crystal Structure Analysis
Sharma et al. (2016) utilized X-ray crystallography to study the crystal structure of a related organic carbonitrile, which was synthesized via one-pot multi-component reactions. This research provides insights into the molecular structure and potential interactions of similar compounds, which is crucial for the development of new materials and drugs. View Source.
Antibacterial Applications
The synthesis of antibacterial compounds from 4-hydroxycoumarins, as reported by Mulwad and Shirodkar (2002), indicates the potential of related chemical structures in developing new antimicrobial agents. This research contributes to the ongoing search for effective treatments against resistant bacterial strains. View Source.
Mecanismo De Acción
Target of Action
The compound contains a thiophene moiety, which is a common structural motif in many biologically active compounds . The hydroxyphenylmethyl group might interact with certain protein targets, but without specific studies, it’s hard to predict the exact targets.
Biochemical Pathways
Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been shown to exhibit a variety of biological activities, including anti-inflammatory and anti-cancer effects .
Propiedades
IUPAC Name |
1-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-17(13-4-2-1-3-5-13)16-7-6-15(24-16)12-19-18(22)20-14-8-10-23-11-9-14/h1-7,14,17,21H,8-12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTVVIFIHSVDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2958474.png)
![2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2958476.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide](/img/structure/B2958480.png)


![2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2958484.png)
![(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958485.png)


![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2958488.png)

